Geniposide

Content Navigation

Research and industrial use of Gardenia jasminoides iridoids is hindered by genipin's spontaneous crosslinking and crude extract variability. Geniposide resolves these with a glucose-protected, water-stable structure. Key advantages: • Remains inert until enzymatic activation for biopolymer crosslinking. • Delivers batch-to-batch consistency as an analytical marker (≥98% purity) for herbal standardization. • Reliable precursor for biocatalytic synthesis of Gardenia Blue, avoiding free genipin handling issues. Stable prodrug; ships ambient for global R&D and manufacturing.

CAS Number

Product Name

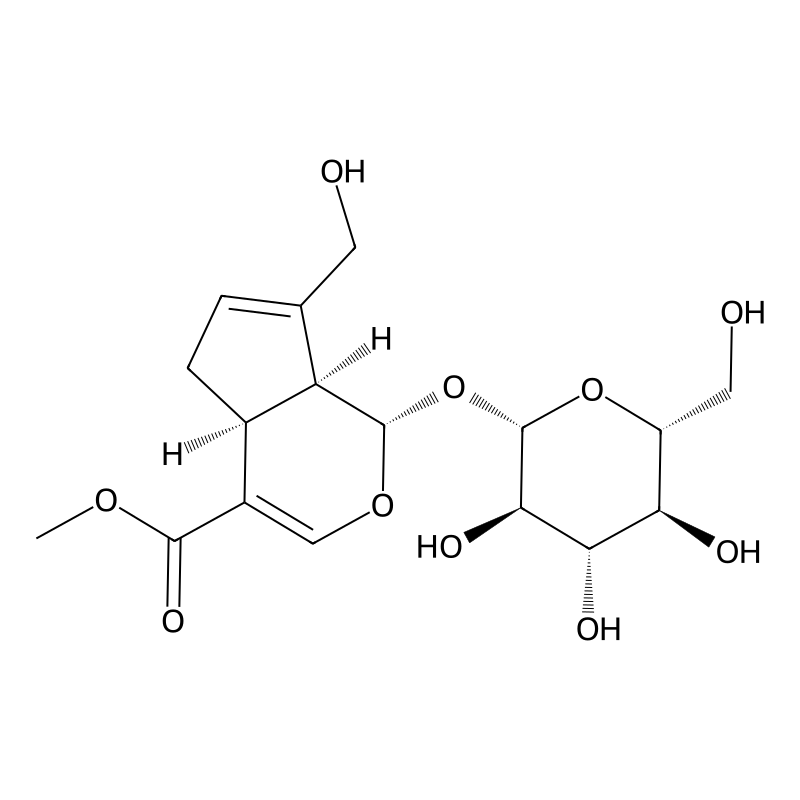

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Geniposide is a highly water-soluble, chemically stable iridoid glycoside predominantly extracted from Gardenia jasminoides Ellis. Unlike its highly reactive aglycone, genipin, geniposide features a glucose moiety that protects the hemiacetal ring, preventing spontaneous crosslinking with primary amines and conferring excellent shelf stability. In industrial and laboratory procurement, it is primarily sourced as a high-purity analytical reference standard, a stable precursor for the enzymatic synthesis of genipin and natural blue colorants, and a pharmacological baseline for investigating GLP-1 receptor agonism. Its high hydrophilicity and predictable enzymatic hydrolysis profile make it a critical raw material for both biopolymer engineering and standardized herbal formulations [1].

Research Fit

Substituting geniposide with its aglycone (genipin) or crude gardenia extracts introduces severe process and stability bottlenecks. Genipin is highly reactive, spontaneously polymerizing at elevated pH and rapidly crosslinking with ambient amino groups to form blue pigments, which complicates long-term storage and aqueous formulation. Furthermore, direct extraction of free genipin from plant sources is economically inefficient due to its low natural abundance. Conversely, utilizing crude Gardenia jasminoides extracts for biological assays introduces matrix effects from crocins and variable iridoid ratios, compromising batch-to-batch reproducibility. Procuring high-purity geniposide resolves these issues by providing a stable, non-reactive prodrug that can be precisely converted to genipin on demand via beta-glucosidase hydrolysis, ensuring both cost-efficiency and analytical precision [1].

Substitution Risk

Chemical Stability and Handling Superiority Over Genipin

Geniposide exhibits high chemical stability in aqueous environments and during storage, whereas its aglycone, genipin, is highly reactive. Genipin undergoes spontaneous ring-opening and polymerization at pH > 7, and rapidly crosslinks with primary amines to form macromers (up to 20 kDa) and blue pigments. Geniposide's glycosidic bond protects the reactive core, preventing these spontaneous reactions and maintaining a colorless, stable profile across a broad pH range (pH 4.0–9.0) [1].

| Evidence Dimension | Spontaneous amine crosslinking and pH-induced polymerization |

| Target Compound Data | Geniposide (Stable, non-reactive with amines, no spontaneous polymerization) |

| Comparator Or Baseline | Genipin (Highly reactive, polymerizes at high pH, forms blue pigments with amines) |

| Quantified Difference | Complete suppression of spontaneous crosslinking in the glycoside form |

| Conditions | Aqueous solutions, pH 4.0–9.0, ambient storage |

Buyers requiring a stable inventory for delayed or controlled crosslinking applications must procure geniposide to avoid the rapid degradation and handling challenges of free genipin.

Precursor Efficiency for Industrial Genipin Synthesis

Direct extraction of genipin from plant sources is a costly, multi-step process due to its low natural concentration. Geniposide, which is highly abundant in Gardenia jasminoides, serves as an efficient industrial precursor. Using biphasic enzymatic hydrolysis (e.g., immobilized beta-glucosidase in an ethyl acetate/aqueous buffer), geniposide is converted to genipin with high efficiency, yielding >98% pure genipin while preventing premature aqueous degradation of the product [1].

| Evidence Dimension | Scalable production pathway viability |

| Target Compound Data | Geniposide (Yields >98% pure genipin via controlled enzymatic hydrolysis) |

| Comparator Or Baseline | Direct plant extraction of Genipin (Low yield, highly costly, multi-step purification) |

| Quantified Difference | Enables scalable, high-purity (>98%) biocatalytic production |

| Conditions | Biphasic enzymatic hydrolysis (beta-glucosidase, pH 4.5, 55°C) |

Procuring geniposide as a raw material for enzymatic conversion is the most economically viable route for large-scale genipin and gardenia blue production.

Aqueous Solubility and Formulation Compatibility

The presence of the glucose moiety renders geniposide highly hydrophilic compared to the lipophilic aglycone. Geniposide demonstrates a water solubility of ≥5 mg/mL (often significantly higher in optimized buffers) and can act as a solubilizing enhancer for poorly soluble compounds, increasing baicalin solubility by up to 2.02-fold. In contrast, genipin has limited aqueous solubility (~1% at 25°C) and is prone to hydrolysis in water [1].

| Evidence Dimension | Aqueous stability and solubilizing capacity |

| Target Compound Data | Geniposide (Highly water-soluble, enhances co-solute solubility up to 2.02-fold) |

| Comparator Or Baseline | Genipin (~1% water solubility at 25°C, hydrolyzes in water) |

| Quantified Difference | Superior hydrophilicity and stable aqueous processability |

| Conditions | Aqueous buffer formulations at 25°C |

For liquid formulations, multi-component pharmacological dosing, or sustained-release preparations, geniposide provides superior aqueous processability without premature degradation.

Analytical Precision in Receptor Assays vs. Crude Extracts

In pharmacological research, particularly concerning GLP-1 receptor agonism, crude Gardenia extracts introduce significant matrix interference. High-purity geniposide (>98%) acts as a precise, orthosteric GLP-1 receptor agonist and provides reproducible dose-dependent results without the confounding variables of mixed iridoids or crocins found in crude preparations .

| Evidence Dimension | Dosing precision and matrix interference |

| Target Compound Data | Pure Geniposide >98% (Reproducible receptor binding and biomarker modulation) |

| Comparator Or Baseline | Crude Gardenia extract (Variable active ratios, high matrix interference) |

| Quantified Difference | Elimination of matrix effects for precise pharmacological profiling |

| Conditions | In vitro receptor assays and in vivo metabolic models |

Laboratories must procure high-purity geniposide to ensure regulatory-compliant analytical standardization and reproducible pharmacological data.

Enzymatic Production of Genipin and Natural Dyes

Geniposide is the required starting material for the biocatalytic synthesis of high-purity genipin and subsequent reaction with amino acids to produce Gardenia Blue, a natural food and textile colorant[1].

Stable Prodrug Formulation for Crosslinking

Used in biopolymer engineering where delayed or site-specific crosslinking is required; geniposide remains stable in formulation until activated by localized beta-glucosidase enzymes[2].

HPLC Analytical Reference Standards

Procured by quality control laboratories as the primary quantitative marker for standardizing Gardenia jasminoides extracts in traditional and modern herbal pharmacopeias [3].

GLP-1 Receptor and Hepatoprotection Research

Utilized as a stable, water-soluble baseline compound in metabolic and hepatic in vitro models, avoiding the rapid degradation and handling issues of free genipin .

Application Fit Matrix

References

- [1] Transformation of Geniposide into Genipin by Immobilized β-Glucosidase in a Two-Phase Aqueous-Organic System. Molecules 2011, 16(12), 10112-10121.

- [2] Genipin-Simple but Significant Bioactive Iridoid for Therapeutical Application and Beyond: A Review. Molecules 2022, 27(18), 5871.

- [3] Enhancement effect of geniposide on solubility and intestinal absorption of baicalin. Pak. J. Pharm. Sci. 2019, 32(5), 1933-1940.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral]

Pictograms

Acute Toxic

Other CAS

Wikipedia

Explore Compound Types